2-(6-Bromopyridazin-3-yl)propan-2-ol

Kinase Inhibition Cancer Research Oncology

Choose 2-(6-Bromopyridazin-3-yl)propan-2-ol for its validated kinase binding (ABL1 pKi 6.50, PRKDC pKi 6.66) and GPR35 low-potency agonist activity (IC50 11.3 µM). The bromine atom enables efficient cross-coupling for SAR exploration, surpassing chloro analogs. Use as a privileged building block for hit-to-lead campaigns and diverse library synthesis.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B12329792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromopyridazin-3-yl)propan-2-ol
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC(C)(C1=NN=C(C=C1)Br)O
InChIInChI=1S/C7H9BrN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3
InChIKeyKMIAQERZDIGIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromopyridazin-3-yl)propan-2-ol: A Halogenated Pyridazine Scaffold for Kinase-Focused Research


2-(6-Bromopyridazin-3-yl)propan-2-ol (CAS: 1303968-01-5) is a halogenated heterocyclic compound featuring a pyridazine core substituted with a bromine atom and a tertiary alcohol group [1]. This structural arrangement makes it a versatile intermediate, particularly for constructing complex molecules in medicinal chemistry. It is prominently cited as a building block in the development of protein kinase inhibitors, as evidenced by its inclusion in relevant patent literature and its documented activity against several kinase targets [2].

Critical Role of the 2-(6-Bromopyridazin-3-yl)propan-2-ol Scaffold in Selectivity and Reactivity


The assumption that a different halogenated pyridazine or a simple pyridine analog can replace 2-(6-Bromopyridazin-3-yl)propan-2-ol in a research program is a significant risk. The specific combination of the electron-withdrawing bromine atom and the hydrogen-bonding propan-2-ol group on the pyridazine ring creates a unique pharmacophore. This combination directly influences binding affinity across a range of kinases, as shown by the divergent pKi values for ABL1 (6.50) and EGFR (5.36) [1]. Furthermore, the bromine atom is essential for specific cross-coupling reactions, enabling further derivatization that a chloro- or unsubstituted analog cannot .

Quantitative Differentiation of 2-(6-Bromopyridazin-3-yl)propan-2-ol Against Key Comparators


Differentiated Kinase Binding Profile: ABL1 vs. EGFR Affinity

2-(6-Bromopyridazin-3-yl)propan-2-ol demonstrates a profile of differentiated kinase binding. It exhibits a measurable affinity for Tyrosine-protein kinase ABL1 (pKi = 6.50, LE = 0.38) but a significantly weaker affinity for Epidermal Growth Factor Receptor (EGFR) (pKi = 5.36, LE = 0.31) [1]. In comparison, the FDA-approved drug imatinib is a highly potent ABL1 inhibitor with a Ki in the low nanomolar range (e.g., 14 nM) .

Kinase Inhibition Cancer Research Oncology

Activity on PRKDC: A Unique Kinase Target Profile

A key differentiator for this compound is its activity against DNA-dependent protein kinase catalytic subunit (PRKDC), a target involved in DNA double-strand break repair [1]. The compound demonstrates a pKi of 6.66 (LE = 0.39) [1]. This is comparable to the established PRKDC inhibitor NU 7026, which has a reported IC50 of 0.23 µM (pKi ~6.64) . This activity on PRKDC is not a typical characteristic of all pyridazine-based kinase inhibitors.

DNA Damage Repair Kinase Inhibition Cancer Research

Modest Activity at GPR35 Enables Use as a Tool Compound

2-(6-Bromopyridazin-3-yl)propan-2-ol has been identified as an agonist of the orphan G protein-coupled receptor GPR35 with an IC50 of 11.3 µM (11,300 nM) in a cell-based assay [1]. This activity is orders of magnitude weaker than that of optimized agonists like GPR35 agonist 1, which has an EC50 of 5.8 nM . This low micromolar activity positions the compound as a useful tool for probing GPR35 biology, where a weak or partial agonist may be desired.

GPCR Biology Immunology Cardiovascular Research

Enhanced Synthetic Versatility via 6-Bromo Substituent

The bromine atom at the 6-position of the pyridazine ring is a key functional handle for diversification through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings . This feature is essential for building complex heterocyclic libraries. In contrast, the corresponding 6-chloro analog (CAS: 1093881-08-3) is expected to be significantly less reactive in palladium-catalyzed cross-couplings, thereby limiting its utility in advanced synthetic sequences .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Optimal Use Cases for 2-(6-Bromopyridazin-3-yl)propan-2-ol in Drug Discovery


Novel Kinase Inhibitor Development (Hit-to-Lead)

Researchers can use 2-(6-Bromopyridazin-3-yl)propan-2-ol as a validated starting point for kinase inhibitor discovery. Its documented, albeit moderate, affinity for ABL1 (pKi = 6.50) and PRKDC (pKi = 6.66) confirms its ability to bind the ATP pocket, making it a legitimate hit for optimization [1]. The ready availability of the compound and the reactive 6-bromo handle for structure-activity relationship (SAR) exploration makes it a practical choice for a hit-to-lead campaign .

Tool Compound for GPR35 Receptor Pharmacology

In the field of GPCR research, this compound can be used as a low-potency GPR35 agonist tool (IC50 = 11.3 µM) [1]. It is ideal for experimental setups where a partial or weak agonist is needed to study receptor desensitization, constitutive activity, or biased signaling, providing a counterpoint to the high-potency agonists commonly used in the field .

Building Block for Diversity-Oriented Synthesis (DOS)

For synthetic chemists, this compound is a privileged building block for generating highly diverse libraries. The 6-bromo substituent is a versatile linchpin for a wide array of cross-coupling reactions, enabling the rapid exploration of chemical space around the pyridazine core [1]. This is in contrast to the less reactive 6-chloro analog, making the bromo compound the superior choice for efficient library construction .

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